

# In-Depth Technical Guide: 3-(Dimethylamino)-4-methylphenol (CAS 119-31-3)

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## Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108

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This technical guide provides a comprehensive overview of the available data for **3-(Dimethylamino)-4-methylphenol**, CAS number 119-31-3. The information presented is collated from publicly accessible chemical databases and literature. It should be noted that detailed experimental protocols and biological activity data for this specific compound are limited in published resources.

## Chemical and Physical Properties

**3-(Dimethylamino)-4-methylphenol** is described as a red liquid with a phenolic odor.<sup>[1][2][3]</sup>  
<sup>[4]</sup> The following tables summarize its known physical, chemical, and computed properties. Experimental data for properties such as boiling point and melting point are not readily available for this specific compound.

Table 1: Identifiers and General Properties

Property	Value	Source(s)
CAS Number	<b>119-31-3</b>	<a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	151.21 g/mol	<a href="#">[3]</a> <a href="#">[6]</a>
IUPAC Name	3-(dimethylamino)-4-methylphenol	<a href="#">[1]</a>
Synonyms	3-(Dimethylamino)-p-cresol, 2-Dimethylamino-4-hydroxytoluene	<a href="#">[4]</a>

| Physical Description | Red liquid with a phenolic odor |[\[1\]](#)[\[3\]](#)[\[4\]](#) |

Table 2: Computed Physicochemical Data

Property	Value	Source(s)
XLogP3-AA	<b>2.1</b>	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>
Exact Mass	151.099714038 Da	<a href="#">[1]</a>
Topological Polar Surface Area	23.5 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	11	<a href="#">[1]</a>

| Complexity | 125 |[\[1\]](#) |

## Reactivity and Safety Information

As a phenol, **3-(Dimethylamino)-4-methylphenol** acts as a weak organic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is incompatible with strong reducing agents, hydrides, nitrides, alkali metals, and sulfides.[\[1\]](#)[\[3\]](#)

Reactions with these substances can generate flammable hydrogen gas.[1][3] Heat is generated in acid-base reactions with bases, which may initiate polymerization.[1][3] The compound is reported to be moderately soluble in water.[2][4]

Table 3: Safety and Hazard Data

Identifier	Information
GHS Pictogram	<b>GHS07 (Exclamation mark)</b>
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

| Precautionary Statements | P260, P271, P280, P301+P310, P304+P340, P305+P351+P338, P405, P501 |

Data sourced from supplier safety information.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **3-(Dimethylamino)-4-methylphenol** are scarce in the available literature. The following sections describe plausible methodologies based on the synthesis of its precursor and general analytical techniques for related compounds.

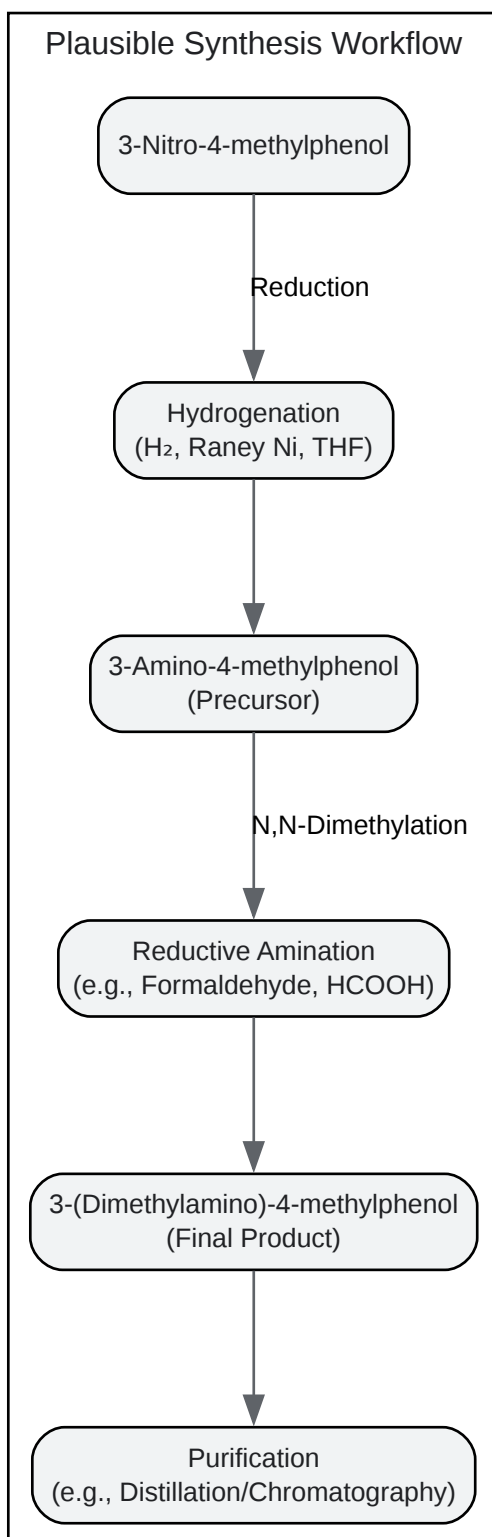
### Synthesis Methodology (Plausible Route)

A specific protocol for the N,N-dimethylation of 3-amino-4-methylphenol was not found. However, a common method for the synthesis of N,N-dimethylaminophenols involves the reaction of an aminophenol precursor with a methylating agent. A synthesis for the precursor, 3-amino-4-methylphenol, involves the reduction of 3-nitro-4-methylphenol.[7]

Protocol: Synthesis of 3-amino-4-methylphenol (Precursor)[7]

- **Reaction Setup:** In a Parr bomb, combine 70 g of 3-nitro-4-methylphenol, 200 ml of tetrahydrofuran, and 2 g of activated Raney nickel catalyst.
- **Hydrogenation:** Shake the mixture under 60 p.s.i. of hydrogen pressure for 3.5 hours.
- **Work-up:** Filter the reaction mixture to remove the catalyst.
- **Isolation:** Evaporate the solvent from the filtrate.
- **Purification:** Recrystallize the resulting residue from ether to yield 3-amino-4-methylphenol as a grey solid.

The subsequent step would involve the N,N-dimethylation of this primary amine. A general approach for such a transformation is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).



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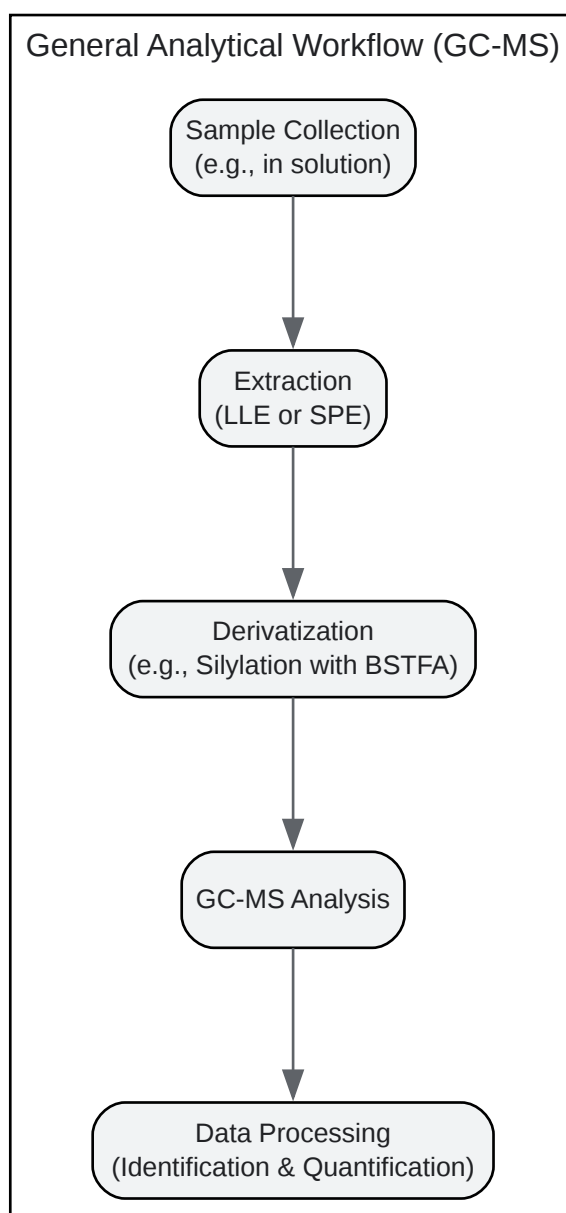
Plausible synthesis workflow for **3-(Dimethylamino)-4-methylphenol**.

## Analytical Methodology (General Approach)

A specific, validated analytical method for **3-(Dimethylamino)-4-methylphenol** is not available in the reviewed literature. However, gas chromatography-mass spectrometry (GC-MS) is a standard and effective technique for the analysis of phenols and aminophenols. Due to the polar nature of the hydroxyl and amino groups, derivatization is often required to improve chromatographic peak shape and thermal stability.

### General Protocol: GC-MS Analysis of Aminophenols

- **Sample Preparation:** For aqueous samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte. The final extract should be in a volatile organic solvent (e.g., dichloromethane, methanol).<sup>[1]</sup>
- **Derivatization:** To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 60-70°C for 15-30 minutes) to form the trimethylsilyl (TMS) derivative of the phenol. This step masks the active hydrogen of the hydroxyl group.
- **GC-MS Injection:** Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
- **Chromatographic Separation:** Use a non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent). A typical temperature program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at 10-20°C/min to a final temperature of around 250-280°C.<sup>[1][2]</sup>
- **Mass Spectrometry:** Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.



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General analytical workflow for aminophenol analysis by GC-MS.

## Biological Activity and Signaling Pathways

As of the date of this document, no specific studies detailing the biological activity, pharmacological effects, or mechanism of action for **3-(Dimethylamino)-4-methylphenol** (CAS 119-31-3) were identified in the public domain. Research on other substituted aminophenols has explored activities such as tyrosinase inhibition and nephrotoxicity, but these

findings cannot be directly extrapolated to the target compound.[8][9] Due to the absence of data on its biological interactions, no signaling pathway diagrams can be provided. Further screening and research are required to elucidate any potential biological effects.

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